3-Nitrovalerophenone

Description

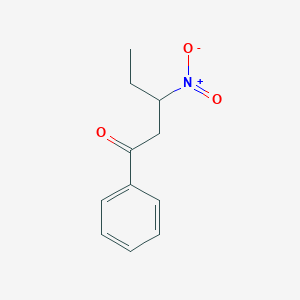

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-nitro-1-phenylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-2-10(12(14)15)8-11(13)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQMBGMZWJYCSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)C1=CC=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90341090, DTXSID001002158 | |

| Record name | 3-Nitrovalerophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Nitro-1-phenylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001002158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80460-02-2, 81729-27-3 | |

| Record name | 3-Nitrovalerophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Nitro-1-phenylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001002158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-NITROVALEROPHENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Nitrovalerophenone and Analogues

Established Synthetic Routes to Substituted Valerophenones

The creation of substituted valerophenones, including nitro-substituted variants, generally relies on two primary strategies: the acylation of a pre-substituted aromatic ring or the modification of a pre-existing ketone.

Acylation Reactions Involving Nitroaromatic Precursors

A common method for synthesizing aromatic ketones is the Friedel-Crafts acylation. libretexts.org This reaction introduces an acyl group (R-C=O) to an aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org

However, the direct Friedel-Crafts acylation of nitrobenzene (B124822) with valeryl chloride presents significant challenges. The nitro group is a powerful deactivating group, withdrawing electron density from the aromatic ring and making it less nucleophilic and thus less reactive towards electrophilic substitution. libretexts.orgreddit.com Consequently, Friedel-Crafts reactions often fail or give very low yields when performed on strongly deactivated rings like nitrobenzene. libretexts.org

| Reactants | Catalyst | Conditions | Product | Outcome |

| Nitrobenzene + Valeryl Chloride | AlCl₃ | Typical Friedel-Crafts | 3-Nitrovalerophenone | Reaction is highly disfavored due to deactivation by the nitro group. libretexts.orgreddit.com |

Alternative approaches might involve the acylation of less deactivated nitroaromatics or using more potent catalytic systems, though this can sometimes lead to a lack of regioselectivity.

Alkylation Strategies for Nitroketone Formation

Alkylation methods provide an alternative pathway to nitro-substituted ketones. These strategies can involve the reaction of a nitro-containing nucleophile with an appropriate electrophile or vice versa. One such approach is the α-nitroarylation of ketones, which can form a bond between a nitro-substituted aromatic ring and the α-carbon of a ketone. acs.org

Another strategy involves the synthesis of β-nitro ketones, which can be prepared from geminal bromonitroalkanes and silyl (B83357) enol ethers through visible light photoredox catalysis. These β-nitro ketones can then be subjected to further chemical transformations. While not a direct route to this compound, these methods are crucial for creating various nitroketone analogs. A general method for synthesizing nitro ketones involves the reaction of nitromethane (B149229) with methyl vinyl ketone to produce 5-nitro-2-pentanone, a linear nitroketone. chemicalbook.com

Targeted Synthesis of this compound

The specific synthesis of this compound requires methods that can overcome the deactivating effect of the nitro group while ensuring the correct (meta) regiochemistry.

Exploration of Specific Reactant Combinations

The most direct, albeit challenging, conceptual route is the nitration of valerophenone (B195941). The acyl group of valerophenone is an electron-withdrawing group and a meta-director for electrophilic aromatic substitution. Therefore, the nitration of valerophenone with a mixture of nitric acid and sulfuric acid would be expected to yield the 3-nitro isomer as the major product.

The carbonyl group deactivates the aromatic ring, but less severely than a nitro group, making this reaction more feasible than the Friedel-Crafts acylation of nitrobenzene. reddit.com Studies on the nitration of other deactivated aromatic compounds, such as acetophenone (B1666503) and benzaldehyde, have shown that meta-nitration can be achieved, often with good regioselectivity. cardiff.ac.ukscirp.org

| Starting Material | Reagents | Expected Major Product |

| Valerophenone | HNO₃, H₂SO₄ | This compound |

Multi-step Synthetic Sequences for Regioselective Nitration and Ketone Formation

When direct methods are inefficient or lack selectivity, multi-step synthetic sequences are employed. Such a sequence for this compound could involve protecting or masking one of the functional groups or starting with a precursor that facilitates the desired substitutions.

One potential multi-step route begins with a different starting material, for example, 3-nitroaniline. The amino group could be converted into a different functional group that can then be transformed into the valeryl ketone. Another approach could involve the synthesis of an intermediate like 4-amino-3-nitrovalerophenone, which has been documented. This compound can be synthesized from 4'-fluoro-3'-nitrovalerophenone by reaction with ammonia (B1221849). The amino group in 4-amino-3-nitrovalerophenone could then potentially be removed through a deamination reaction to yield this compound, although this specific transformation is not detailed in the provided results.

A different multi-step strategy involves the synthesis of γ-nitro ketones, which can be subsequently cyclized to form heterocyclic compounds. mdpi.com For instance, the reaction of a ketone, an aldehyde, and a nitroalkane can produce a nitro ketone that can be hydrogenated and cyclized. While not directly yielding this compound, these methods are vital for creating a library of related structures.

Synthesis of Key Derivatives and Analogues of this compound

The synthesis of derivatives and analogues of this compound often utilizes the same core chemical principles, with variations in the starting materials. For instance, the synthesis of 4-amino-3-nitro-valerophenone serves as an example of a key derivative. prepchem.com Its synthesis starts from 4'-fluoro-3'-nitrovalerophenone. This intermediate can then be used to produce other complex molecules, such as 3,4-diamino-valerophenone through the reduction of the nitro group. prepchem.com

Analogues with different substitution patterns or functional groups can be accessed through similar synthetic logic. For example, the synthesis of 3-halo-3-nitroflavanones represents a class of analogues where the core structure is modified but retains a nitro group in a key position. The synthesis of various substituted cathinones, which are β-aminoketones, often involves multi-step procedures starting from substituted benzaldehydes, demonstrating the modularity of these synthetic approaches. researchgate.net

Strategies for Modifying the Valerophenone Backbone

The valerophenone backbone consists of a five-carbon acyl chain attached to the phenyl ring. Modifications to this chain can be used to alter the compound's physical and chemical properties. These modifications typically involve reactions of the ketone functional group or the adjacent carbon atoms.

Alpha-Halogenation: The carbon atom alpha to the carbonyl group can be halogenated under acidic or basic conditions. This introduces a reactive handle for further functionalization, such as substitution reactions to introduce new groups.

Alkylation: The valerophenone chain can be extended or branched by creating an enolate at the alpha-position, followed by reaction with an alkyl halide. This allows for the synthesis of a variety of analogues with different alkyl substituents.

Reduction of the Carbonyl Group: The ketone can be reduced to a secondary alcohol, which can then be further modified. Stereoselective reduction can lead to specific chiral alcohol isomers. Some unconventional yeasts have proven effective in the stereoselective reduction of ketones like valerophenone to their corresponding (S)-alcohols with high enantioselectivity. mdpi.com

Introduction of Additional Functionalities on the Nitrophenyl Moiety

The nitrophenyl group of this compound can be further functionalized to introduce additional substituents, which can significantly influence the molecule's electronic properties and reactivity. The strong electron-withdrawing nature of the nitro group directs incoming electrophiles to the meta-position relative to itself, and activates the ring towards nucleophilic aromatic substitution. rsc.org

Further Nitration: Under harsh nitrating conditions, a second nitro group can be introduced onto the ring.

Halogenation: Halogens such as chlorine or bromine can be introduced onto the aromatic ring via electrophilic aromatic substitution.

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, forming an aminovalerophenone derivative. This amino group can then serve as a precursor for a wide range of other functionalities through diazotization and subsequent reactions. A patented method describes the synthesis of 4-amino-3-nitrovalerophenone from 4'-fluoro-3'-nitrovalerophenone by reaction with ammonia.

Nucleophilic Aromatic Substitution: The presence of the activating nitro group facilitates the substitution of other groups on the ring, such as halides, by nucleophiles. For example, the fluorine atom in 4'-fluoro-3'-nitrovalerophenone can be displaced by ammonia to yield 4-amino-3-nitrovalerophenone.

The table below summarizes potential modifications to the nitrophenyl moiety.

| Target Functionality | Reagent/Method | Resulting Compound Class |

| Additional Nitro Group | Concentrated HNO₃/H₂SO₄ | Dinitrovalerophenone analogue |

| Halogen | Cl₂/FeCl₃ or Br₂/FeBr₃ | Halonitrovalerophenone analogue |

| Amino Group | H₂, Pd/C or Sn/HCl | Aminovalerophenone analogue |

| Alkoxy Group | NaOR (from an existing halide) | Alkoxynitrovalerophenone analogue |

Stereoselective Synthesis of Chiral Nitrovalerophenone Analogues

If the valerophenone backbone or the aromatic ring is suitably substituted, the resulting analogue may be chiral. Stereoselective synthesis aims to produce a single stereoisomer preferentially. msu.edu This is crucial when a specific three-dimensional arrangement of atoms is required for a desired activity.

Key strategies for stereoselective synthesis include:

Use of Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to the substrate to direct a reaction to occur on one face of the molecule. After the reaction, the auxiliary is removed. chemistrydocs.com

Chiral Catalysts: A small amount of a chiral catalyst can be used to generate large quantities of a single enantiomer. Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for the stereoselective synthesis of various compounds, including those containing nitro groups. depositolegale.it

Enzymatic Reactions: Enzymes are highly specific catalysts that can perform reactions with excellent stereoselectivity under mild conditions. For instance, certain yeasts can reduce the ketone of valerophenone to a specific (S)-alcohol enantiomer. mdpi.com

Green Chemistry Principles in Nitrovalerophenone Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ispe.org The synthesis of nitroaromatic compounds like this compound traditionally involves harsh and hazardous conditions, making it a key target for the application of green chemistry principles.

Atom Economy Maximization in Reaction Design

Atom economy is a measure of the efficiency of a chemical reaction, representing the percentage of atoms from the reactants that are incorporated into the desired product. Reactions with high atom economy are preferred as they generate less waste.

Traditional Nitration: The classical method for nitrating aromatic rings uses a mixture of concentrated nitric acid and sulfuric acid. This process has a low atom economy due to the large excess of sulfuric acid used as a catalyst and dehydrating agent, which ultimately becomes waste.

Greener Alternatives: Modern methods aim to improve atom economy. For example, using dinitrogen pentoxide (N₂O₅) as a nitrating agent can be more atom-economical as it does not require a strong acid catalyst in the same way. Addition reactions, which incorporate all atoms of the reactants into the product, are inherently 100% atom-economical.

Table: Comparison of Atom Economy in Nitration

| Reaction Type | Reactants | Byproducts | Atom Economy |

|---|---|---|---|

| Friedel-Crafts Acylation | Nitrobenzene, Valeryl Chloride, AlCl₃ | HCl, AlCl₃ waste | Low |

Development of Less Hazardous Synthetic Pathways

A core principle of green chemistry is to design synthetic routes that use and generate substances with minimal toxicity to humans and the environment.

Avoiding Corrosive Acids: The traditional mixed-acid nitration method is highly corrosive and dangerous. researchgate.net Safer alternatives have been developed, such as using solid acid catalysts like zeolites or montmorillonite (B579905) clays. These catalysts are non-corrosive, reusable, and can lead to higher selectivity, reducing the formation of unwanted byproducts. Another milder reagent is urea (B33335) nitrate, which can be used with concentrated sulfuric acid at room temperature, providing a safer alternative to concentrated nitric acid.

Safer Reducing Agents: The reduction of the nitro group is often carried out using reagents like tin or iron in the presence of concentrated hydrochloric acid, which produces significant acidic waste. Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., Pd/C) is a cleaner alternative, with water being the only byproduct. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent, but it typically cannot reduce nitro groups on its own; however, its reducing power can be enhanced by using it in conjunction with transition metal complexes, providing a more selective and less hazardous reduction system.

Table: Hazardous vs. Greener Reagents

| Transformation | Traditional Hazardous Reagent | Greener Alternative |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Solid acid catalysts, N₂O₅, Urea nitrate |

Utilization of Safer Solvents and Reaction Media

Many organic reactions are carried out in volatile organic compounds (VOCs), which can be toxic, flammable, and environmentally damaging. Green chemistry encourages the replacement of these solvents with safer alternatives.

Solvent-Free Reactions: Whenever possible, performing reactions without a solvent is the most environmentally friendly option.

Water as a Solvent: Water is a non-toxic, non-flammable, and inexpensive solvent. While organic compounds are often insoluble in water, techniques such as the use of phase-transfer catalysts can facilitate reactions in aqueous media.

Ionic Liquids: Ionic liquids are salts that are liquid at or near room temperature. They have very low vapor pressure, which reduces air pollution. They can be effective solvents for a variety of reactions, including nitrations. organic-chemistry.org

Supercritical Fluids: Supercritical fluids, such as carbon dioxide, can also be used as reaction media. They offer the advantage of being easily removed from the product by simply changing the pressure and temperature, leaving no solvent residue.

Table: Safer Solvent Alternatives

| Hazardous Solvent | Safer Alternative | Key Benefits |

|---|---|---|

| Benzene (B151609), Chloroform, Dichloromethane | Water, Supercritical CO₂, Ionic Liquids | Reduced toxicity, flammability, and environmental pollution |

Energy Efficiency Considerations in Synthetic Protocols

Energy consumption is a significant factor in the sustainability and cost-effectiveness of chemical syntheses. For multistep processes like the synthesis of this compound, optimizing energy efficiency involves exploring advanced technologies that can reduce reaction times, lower temperature requirements, and improve heat management, particularly in highly exothermic reactions like nitration.

Flow Chemistry Systems

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for nitration reactions. ewadirect.com Aromatic nitration is a notoriously exothermic and rapid process, which poses significant safety risks and control challenges in large-scale batch reactors. Flow reactors, with their high surface-area-to-volume ratio, offer vastly improved heat transfer capabilities. researchgate.net This prevents the formation of localized hot spots, which can lead to runaway reactions and the formation of undesirable byproducts, such as polynitrated substances.

By enabling precise temperature control, flow systems allow reactions to be conducted safely at higher temperatures than in batch mode, which can accelerate the reaction rate and increase throughput. ewadirect.com A key advantage is the reduction in energy needed for cooling, as the efficient heat dissipation minimizes the requirement for extensive cooling systems often necessary to maintain low temperatures (e.g., 0 °C) in conventional batch nitrations. The miniaturization of the reaction environment within microchannel reactors further enhances safety and resource utilization, contributing to a greener and more energy-efficient chemical process.

Microwave-Assisted Synthesis

Microwave-assisted synthesis is another technology that significantly enhances energy efficiency, primarily by reducing reaction times from hours to minutes. Unlike conventional heating, which relies on conduction and convection, microwave irradiation directly heats the reaction mixture, leading to rapid and uniform temperature increases. This technique has been successfully applied to the synthesis of various nitroaromatic compounds and ketones.

Table 1: Comparison of Reaction Conditions for Conventional vs. Modern Synthetic Techniques

| Technique | Typical Reaction Time | Temperature Control | Energy Input | Key Advantage |

|---|---|---|---|---|

| Conventional Batch | Hours to days | Difficult, risk of hot spots | High (prolonged heating/cooling) | Established, simple setup |

| Flow Chemistry | Seconds to minutes ewadirect.com | Excellent, precise control researchgate.net | Lower (efficient heat transfer) | Enhanced safety and scalability ewadirect.com |

| Microwave-Assisted | Minutes | Rapid, uniform heating | Low (short duration) | Drastic reduction in reaction time |

Application of Catalytic Methods for Enhanced Efficiency

Catalysis is fundamental to enhancing the efficiency of the synthetic steps leading to this compound, namely Friedel-Crafts acylation and aromatic nitration. Catalysts increase reaction rates, allow for milder reaction conditions, and can improve selectivity, thereby reducing waste and energy usage.

Catalysis in Friedel-Crafts Acylation

The Friedel-Crafts acylation, which forms the valerophenone intermediate, traditionally employs a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org The catalyst's role is to generate the highly reactive acylium ion electrophile from an acyl halide or anhydride. libretexts.org While effective, this method suffers from the large amount of catalyst required and the often harsh reaction conditions.

Modern approaches focus on developing more efficient catalytic systems. Research has explored various Lewis acids like BF₃, ZrCl₄, and FeCl₃ to optimize the reaction. Furthermore, innovative methods are being developed to move away from traditional catalysts. For example, an electricity-promoted Friedel-Crafts acylation method has been described, offering a greener alternative that can achieve yields up to 99%. This electrochemical approach may help drive the reaction equilibrium forward, providing a more environmentally friendly process. Transition metal catalysis, often under microwave irradiation, has also been employed for the efficient α-C(sp³) heteroarylation of ketones, demonstrating the versatility of catalytic methods in forming carbon-carbon bonds on ketone structures.

Catalysis in Aromatic Nitration

In aromatic nitration, the classic catalyst is concentrated sulfuric acid, which facilitates the formation of the nitronium ion (NO₂⁺) from nitric acid. ewadirect.com This mixed-acid system is highly effective but also highly corrosive and generates significant acidic waste.

To improve efficiency and sustainability, alternative catalytic systems are being investigated. For the synthesis of some heterocyclic compounds, catalysts such as cerium(III) triflate (Ce(OTf)₃) have been used for cycloaddition reactions involving nitroolefins. For other nitrogen-containing heterocycles, molecular iodine (I₂) in water has been used as a metal-free, environmentally benign catalyst. mdpi.com The development of solid acid catalysts and reusable catalytic systems, such as polymer-supported copper catalysts, represents a significant step towards greener nitration and related processes. mdpi.com These catalysts simplify product purification, minimize waste, and can often be recycled and reused without a significant loss of activity.

Table 2: Overview of Catalysts in the Synthesis of Aromatic Ketones and Nitroaromatics

| Reaction Type | Conventional Catalyst | Modern/Alternative Catalyst | Benefit of Alternative |

|---|---|---|---|

| Friedel-Crafts Acylation | Aluminum chloride (AlCl₃) libretexts.org | Electricity , Transition Metals | Greener process, higher yields, reduced catalyst loading |

| Aromatic Nitration | Sulfuric acid (H₂SO₄) | Solid acids, I₂, reusable polymer catalysts mdpi.com | Reduced corrosive waste, catalyst recyclability, metal-free mdpi.com |

| Heterocycle Synthesis (from nitro compounds) | Base catalysts | Ce(OTf)₃, Palladium (Pd) | High efficiency and selectivity |

Chemical Reactivity and Transformation Pathways of 3 Nitrovalerophenone

Reactivity of the Nitro Group in 3-Nitrovalerophenone

The nitro group is a powerful electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself undergo various transformations.

Reductive Transformations to Amines and Other Nitrogen Species

One of the most fundamental reactions of nitroaromatic compounds is the reduction of the nitro group to an amine. This transformation is of great synthetic importance as it provides a route to aromatic amines, which are versatile building blocks in organic synthesis. The reduction of this compound to 3-Aminovalerophenone can be achieved through several methods, primarily catalytic hydrogenation or chemical reduction using metals in acidic media. nih.gov

Catalytic Hydrogenation: This is a widely used method for the reduction of nitro groups due to its clean nature and high efficiency. chimia.ch The reaction involves treating this compound with hydrogen gas in the presence of a metal catalyst. The choice of catalyst and reaction conditions can be tailored to achieve the desired outcome.

| Catalyst | Typical Conditions | Product |

| Palladium on Carbon (Pd/C) | H₂, Ethanol, Room Temperature | 3-Aminovalerophenone |

| Platinum(IV) Oxide (PtO₂, Adams' catalyst) | H₂, Ethanol or Acetic Acid, Room Temperature | 3-Aminovalerophenone |

| Raney Nickel | H₂, Ethanol, Elevated Temperature and Pressure | 3-Aminovalerophenone |

This table summarizes common conditions for the catalytic hydrogenation of nitroarenes to anilines, which are applicable to this compound.

Chemical Reduction: This method involves the use of stoichiometric amounts of a reducing agent, typically a metal in the presence of an acid. These reactions are robust and often used in laboratory-scale synthesis.

| Reagent | Conditions | Product |

| Iron (Fe) / HCl | Heat | 3-Aminovalerophenone |

| Tin (Sn) / HCl | Room Temperature or Heat | 3-Aminovalerophenone |

| Zinc (Zn) / HCl | Room Temperature or Heat | 3-Aminovalerophenone |

| Sodium Dithionite (Na₂S₂O₄) | Water/Methanol | 3-Aminovalerophenone |

This table presents various chemical reagents for the reduction of nitroarenes, applicable to the synthesis of 3-Aminovalerophenone.

By carefully controlling the reduction conditions and the reducing agent, it is possible to obtain intermediate reduction products such as nitroso and hydroxylamine (B1172632) derivatives.

Nucleophilic Aromatic Substitution Reactions of Nitro-substituted Phenyl Rings

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups, such as the nitro group. The nitro group strongly activates the ring towards attack by nucleophiles, particularly when it is positioned ortho or para to a suitable leaving group.

In the case of this compound, the nitro group is in the meta position relative to the valeroyl substituent. The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex, the stability of which is greatly enhanced by resonance delocalization of the negative charge onto the electron-withdrawing group. libretexts.org When the nitro group is in the meta position, it cannot directly participate in the resonance stabilization of the negative charge resulting from nucleophilic attack at the carbon bearing the leaving group. Its activating effect is therefore based solely on induction, which is significantly weaker.

For a typical SNAr reaction to occur on the ring of this compound, a good leaving group (such as a halide) would need to be present at a position ortho or para to the nitro group. Without such a leaving group, this compound itself is generally unreactive towards nucleophilic aromatic substitution under standard SNAr conditions.

Reactivity of the Ketone Moiety

The ketone functional group in this compound is a site of significant reactivity, primarily involving the electrophilic carbonyl carbon and the acidic α-hydrogens.

Enolate Formation and Reactivity in the Presence of Nitro Groups

The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form a nucleophilic enolate ion. utexas.edu The pKa of the α-protons of a typical alkyl aryl ketone is around 19. In this compound, the strong electron-withdrawing nature of the meta-nitro group enhances the acidity of the α-protons through an inductive effect, thereby facilitating enolate formation even with moderately strong bases.

The resulting enolate is a powerful nucleophile that can react with a variety of electrophiles. Key reactions include:

Alkylation: Reaction with alkyl halides to form a new carbon-carbon bond at the α-position.

Aldol Condensation: Reaction with other carbonyl compounds (aldehydes or ketones) to form β-hydroxy ketones.

The presence of the nitro group can also lead to more complex intramolecular reactions. For instance, studies on α-(2-nitrophenyl)ketones have shown that the enolate can attack the ortho-nitro group intramolecularly to form nitrones. While this compound has a meta-nitro group, which makes a direct intramolecular cyclization of this type less likely due to ring strain, the principle highlights the potential for interaction between the two functional groups under basic conditions.

Nucleophilic Addition Reactions to the Carbonyl Center

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by a wide range of nucleophiles. The electron-withdrawing nitro group on the aromatic ring increases the partial positive charge on the carbonyl carbon, making this compound more reactive towards nucleophiles than unsubstituted valerophenone (B195941).

Typical nucleophilic addition reactions include:

Reduction to an Alcohol: The ketone can be reduced to a secondary alcohol, 1-(3-nitrophenyl)pentan-1-ol, using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Addition of Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) add to the carbonyl carbon to form tertiary alcohols after acidic workup.

Cyanohydrin Formation: The addition of cyanide ion (from HCN or NaCN) forms a cyanohydrin, which is a versatile synthetic intermediate.

| Reagent | Product after Workup |

| Sodium Borohydride (NaBH₄) | 1-(3-nitrophenyl)pentan-1-ol |

| Methylmagnesium Bromide (CH₃MgBr) | 2-(3-nitrophenyl)hexan-2-ol |

| Phenylithium (C₆H₅Li) | 1-phenyl-1-(3-nitrophenyl)pentan-1-ol |

This table illustrates the expected products from the nucleophilic addition of common reagents to the carbonyl group of this compound.

Intramolecular Cyclization and Rearrangement Reactions

The bifunctional nature of this compound allows for the possibility of intramolecular reactions that can lead to the formation of new cyclic structures, particularly heterocyclic compounds which are of significant interest in medicinal and materials chemistry. boyer-research.com

Intramolecular Cyclization: While direct cyclization involving the meta-nitro group and the ketone's enolate is geometrically disfavored, modifications of the valeroyl side chain could enable such reactions. For example, if the side chain were to contain another functional group, a variety of intramolecular cyclizations could be envisioned, potentially leading to quinolines, indoles, or other heterocyclic systems, often after reduction of the nitro group. Research has shown that ortho-nitroaryl ketones can undergo intramolecular reductive cyclization to form various nitrogen-containing heterocycles. Similar strategies could potentially be adapted for meta-nitro isomers under specific conditions.

Rearrangement Reactions: this compound and its derivatives can potentially undergo several types of rearrangement reactions.

Beckmann Rearrangement: The oxime of this compound, formed by reaction with hydroxylamine, could undergo an acid-catalyzed Beckmann rearrangement. Depending on the stereochemistry of the oxime, this would lead to the formation of one of two possible N-substituted amides.

Sigmatropic Rearrangements: While less common for this specific structure, derivatives of this compound could be designed to undergo sigmatropic rearrangements like the Claisen or Cope rearrangements under thermal or catalytic conditions, leading to complex structural transformations. libretexts.orgwikipedia.org

Hofmann-type Rearrangements: If the valeroyl side chain is converted to a primary amide (e.g., 3-nitrobenzamide), it could undergo a Hofmann rearrangement to produce an amine with one less carbon atom.

These potential pathways highlight the synthetic versatility of this compound as a starting material for more complex molecular architectures.

Nitrone Formation via Intramolecular Reaction with Nitro Groups

A significant transformation pathway for nitrophenyl ketones involves the intramolecular reaction between the ketone and the nitro group to form cyclic nitrones. This reaction typically proceeds by first generating an enolate from the ketone under basic conditions. For a compound like this compound, the enolate can be formed at the carbon alpha to the carbonyl group.

Although direct studies on this compound are not prevalent, research on related α-(nitrophenyl)ketones provides a clear mechanistic model. For instance, studies on ketones with a 2-nitrophenyl (ortho-nitro) group show that treatment with a base, such as sodium hydroxide, facilitates an intramolecular nucleophilic attack of the enolate carbon onto the nitrogen atom of the nitro group. chimia.ch This process leads to the formation of a cyclic nitrone, which is a 1,3-dipole. chimia.ch These resulting nitrones are valuable synthetic intermediates, capable of undergoing further reactions like 1,3-dipolar cycloadditions with alkenes to create complex polycyclic isoxazolidine (B1194047) structures. chimia.ch

The proposed mechanism often involves an intermediate α-hydroxyketone. chimia.ch While this reaction is well-documented for ortho-nitro isomers, the geometric constraints of the meta-position in this compound would make a direct intramolecular cyclization to a stable, small-ring nitrone challenging. However, the underlying principle of enolate generation and potential interaction with the nitro group remains a key aspect of its reactivity.

Photoinduced Rearrangements of Nitrophenyl Ketones

The photochemistry of nitrophenyl ketones is a well-studied area, characterized by rearrangements that are highly dependent on the position of the nitro group. The most classic example is the photoinduced rearrangement of ortho-nitrobenzyl compounds. Upon irradiation, the excited nitro group abstracts a hydrogen atom from the adjacent benzylic position, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to form a nitroso compound, which can undergo further reactions. For α-(2-nitrophenyl)ketones, this pathway can result in the formation of cyclic hydroxamates through a process involving oxygen transfer from the nitro group to the benzylic carbon.

In the case of this compound, the nitro group is in the meta position, meaning there is no adjacent benzylic position from which the excited nitro group can readily abstract a hydrogen atom to initiate the typical rearrangement. Therefore, this compound is not expected to undergo the characteristic ortho-nitrobenzyl type of photorearrangement. Instead, its photochemical behavior is more likely to involve other processes. Studies on related meta and para-nitroaromatic ketones, such as 3-nitroacetophenone and p-nitroacetophenone, show that photoreduction of the nitro group is a more common pathway, especially in the presence of a hydrogen-donating solvent. vapourtec.com This can lead to the formation of the corresponding amino or coupled products like azoxybenzenes. Another observed process under specific conditions, such as with a TiO2 photocatalyst, is the complete photocatalytic degradation of the molecule.

Reductive Cyclization Pathways to Form Polycyclic Systems

The reductive cyclization of nitroaromatics is a powerful strategy for synthesizing nitrogen-containing heterocyclic systems. This pathway involves the chemical reduction of the nitro group to a more reactive species, such as a nitroso, hydroxylamino, or amino group, which then undergoes an intramolecular cyclization with another part of the molecule.

For this compound, reduction of the nitro group to an amino group would yield 3-aminovalerophenone. This intermediate possesses both a nucleophilic amine and an electrophilic ketone, setting the stage for an intramolecular condensation reaction. This cyclization would likely lead to the formation of a dihydroquinoline ring system, a core structure in many alkaloids and pharmaceuticals.

Various reagents are known to effect such transformations:

Trivalent Phosphorus Compounds : Reagents like triethyl phosphite (B83602) are used in the Cadogan-Sundberg reaction to deoxygenate nitro groups, which can lead to the formation of indoles from o-nitrostyrenes. chimia.ch A similar principle could be applied to achieve cyclization.

Dissolving Metal Reductions : Systems like iron in acetic acid (Fe/AcOH) are effective for reducing nitroarenes to anilines in situ, which can then cyclize with a ketone or other functional group present in the molecule to form quinolines.

Titanium Trichloride (TiCl3) : TiCl3 is a potent single-electron transfer reagent capable of reducing nitro groups to nitroso intermediates, which can then engage in electrocyclization or other ring-closing reactions to form various heterocyclic structures, including carbazoles and indolenines.

These methods highlight the potential of this compound as a precursor for polycyclic systems through a domino reaction sequence initiated by the reduction of its nitro group.

Studies on Thermal Decomposition Mechanisms

The thermal stability and decomposition of nitroaromatic compounds are of significant interest due to their use as energetic materials. The decomposition process is complex, involving bond cleavage, gas evolution, and secondary reactions.

Investigation of Decomposition Pathways and Products

The thermal decomposition of nitroaromatic compounds like this compound is generally initiated by the cleavage of the weakest bond in the molecule. In this case, the C–NO2 bond is the most likely point of initial scission. Studies on analogous compounds, such as 2,4-dinitroanisole (B92663) (DNAN), using techniques like Thermogravimetric-Fourier Transform Infrared Spectrometry-Mass Spectrometry (TG-FTIR-MS), provide insight into the likely decomposition pathway.

The proposed primary decomposition steps are:

Initial C–NO2 Bond Homolysis : Heating the compound provides sufficient energy to break the C–NO2 bond, releasing nitrogen dioxide (NO2) gas and a phenyl radical.

Secondary Reactions : The highly reactive NO2 can participate in subsequent reactions, such as abstracting hydrogen atoms from the alkyl side chain or oxidizing other parts of the molecule. It is often rapidly converted to nitric oxide (NO).

Further Degradation : The initial phenyl radical and the remaining molecular fragments undergo further decomposition, leading to the formation of a complex mixture of smaller gaseous products. Common decomposition products from nitroaromatics include H2O, CO, CO2, and N2O. The valerophenone side chain would likely decompose to form smaller hydrocarbons and oxygenated species.

Kinetic and Thermodynamic Aspects of Thermal Stability

The thermal stability of a compound can be quantified by its kinetic and thermodynamic parameters of decomposition. These values are often determined using thermogravimetric analysis (TGA), where the mass of a sample is measured as a function of temperature. researchgate.net By applying kinetic models, such as the Coats-Redfern method, to the TGA data, key parameters can be calculated. researchgate.net

Activation Energy (Ea) : This represents the minimum energy required to initiate the decomposition reaction. A higher activation energy corresponds to greater thermal stability. For similar organic compounds, activation energies can range from approximately 60 to over 170 kJ·mol⁻¹. researchgate.net

Thermodynamic Parameters :

Enthalpy (ΔH) : A positive enthalpy change indicates that the decomposition is an endothermic process, requiring a continuous input of heat. researchgate.net

Gibbs Free Energy (ΔG) : This value determines the spontaneity of the reaction at a given temperature.

Entropy (ΔS) : This reflects the change in disorder of the system during decomposition.

The following table shows representative data for the thermal decomposition of a generic nitroaromatic compound, illustrating the kind of information obtained from such analyses.

| Parameter | Representative Value | Unit | Significance |

| Decomposition Onset (T_onset) | 250 - 350 | °C | Temperature at which significant mass loss begins. |

| Activation Energy (Ea) | 150 | kJ·mol⁻¹ | Energy barrier for decomposition; higher is more stable. |

| Enthalpy (ΔH) | > 0 | kJ·mol⁻¹ | Indicates an endothermic decomposition process. |

| Gibbs Free Energy (ΔG) | > 0 (at low T) | kJ·mol⁻¹ | Indicates a non-spontaneous reaction at lower temperatures. |

This table contains illustrative data and does not represent experimentally measured values for this compound.

Influence of Nitro Group Position on Thermal Reactivity

The position of the nitro group on the aromatic ring has a profound effect on the thermal stability of the molecule. This is due to the electronic influence of the nitro group, which is a strong electron-withdrawing group.

Ortho and Para Positions : When the nitro group is in the ortho or para position relative to another group, it can exert a strong electron-withdrawing effect through both induction and resonance. This resonance stabilization of negative charge on the ring can weaken the C–NO2 bond, facilitating its cleavage and thus lowering the decomposition temperature.

Meta Position : In this compound, the nitro group is in the meta position relative to the valeroyl group. At this position, the nitro group can only exert an inductive electron-withdrawing effect; it cannot participate in resonance stabilization by delocalizing electron density from the carbon to which it is attached. Consequently, the C–NO2 bond is not weakened to the same extent as in the ortho and para isomers. This lack of resonance interaction generally leads to greater thermal stability and a higher decomposition temperature for meta-nitro isomers compared to their ortho and para counterparts.

Cycloaddition Chemistry Involving Nitrovalerophenone Derivatives

The electron-withdrawing nature of the nitro group makes nitroalkenes, which can be considered derivatives of this compound, excellent candidates for participating in cycloaddition reactions. These reactions are powerful tools in organic synthesis for constructing complex cyclic and heterocyclic frameworks. researchgate.net Two major classes of cycloaddition reactions relevant to these systems are 1,3-dipolar cycloadditions and Diels-Alder reactions.

The 1,3-dipolar cycloaddition is a versatile method for synthesizing five-membered heterocycles. In this process, a 1,3-dipole, such as a nitrone, reacts with a dipolarophile, typically an alkene or alkyne. Nitroalkenes, due to their electron-deficient character, are effective dipolarophiles in these reactions.

The reaction between a nitrone and a nitroalkene derivative leads to the formation of an isoxazolidine ring. This transformation is known for its high regioselectivity, where the nucleophilic carbon of the nitrone adds to the electrophilic β-carbon of the nitroalkene, and the nitrone's oxygen adds to the α-carbon. The reaction proceeds via a concerted [3+2] cycloaddition mechanism.

Studies on various nitrones and nitroalkenes have shown that these reactions can produce structurally diverse isoxazolidines, which are valuable intermediates for synthesizing biologically active molecules and natural products. For instance, the reaction of C,N-diarylnitrones with acrylic acid derivatives has been used to synthesize novel 4-functionalized isoxazolidines with high yield and regioselectivity. The resulting isoxazolidine ring can be further transformed, as the N-O bond is readily cleaved, providing access to amino alcohols and other valuable synthons.

Table 1: Examples of 1,3-Dipolar Cycloaddition between Nitrones and Alkenes

| Nitrone | Alkene/Dipolarophile | Product Type | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| C,N-Diarylnitrones | 3,5-Dimethylacryloylpyrazole | Isoxazolidine | Ni(II) catalyst | |

| Sugar-derived pyrroline (B1223166) N-oxides | Mono- and disubstituted alkenes | Fused Isoxazolidine | Thermal | |

| (-)-Menthone-derived nitrone | Allyl bromide | Isoxazolidine | Microwave irradiation |

This table presents examples from related systems to illustrate the general reactivity.

The Diels-Alder reaction is a cornerstone of organic synthesis, forming a six-membered ring from a conjugated diene and a dienophile, which is typically an alkene with an electron-withdrawing group. wikipedia.org Nitroalkenes, such as derivatives of this compound (e.g., β-nitrostyrenes), are potent dienophiles due to the strong electron-withdrawing capacity of the nitro group, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).

Research has demonstrated that nitroalkenes readily participate in [4+2] cycloaddition reactions with a variety of dienes. acs.org For example, the reaction of β-nitrostyrene with 3-methyl-1,3-pentadiene, catalyzed by tin(IV) chloride, yields multiple cycloadducts, indicating the complexity and potential for various regio- and stereochemical outcomes. Similarly, β-fluoro-β-nitrostyrenes react smoothly with cyclic dienes like 1,3-cyclopentadiene to produce fluorinated norbornenes in high yields.

The stereoselectivity of these reactions is a critical aspect, often favoring the endo product in accordance with the Alder rule, although the exo isomer can also be formed. In some cases, the initial Diels-Alder adduct can undergo subsequent rearrangements. For instance, reactions with certain nitroalkenes can initially form hetero-Diels-Alder products, which then rearrange to the more stable carbo-Diels-Alder adduct upon heating.

Intramolecular Diels-Alder (IMDA) reactions using nitroalkene dienophiles have also been explored, proving effective for the stereocontrolled synthesis of complex polycyclic systems like trans-fused decalins.

Table 2: Examples of Diels-Alder Reactions with Nitroalkene Dienophiles

| Diene | Dienophile (Nitroalkene) | Product Type | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| (E)-3-Methyl-1,3-pentadiene | β-Nitrostyrene | Nitronic ester cycloadducts | Tin(IV) chloride, Toluene | |

| 1,3-Cyclopentadiene | (Z)-β-Fluoro-β-nitrostyrenes | Monofluorinated norbornenes | o-Xylene, 110 °C | |

| 1,3-Cyclohexadiene | β-Fluoro-β-nitrostyrenes | Monofluorinated bicyclooctenes | Thermal or Microwave | |

| Chiral 2-Amino-1,3-butadienes | Aromatic/Aliphatic nitroalkenes | 4-Nitrocyclohexanones (after hydrolysis) | - | acs.org |

This table showcases reactions from related nitro systems to exemplify the general principles.

Advanced Spectroscopic and Chromatographic Methodologies for Research on Nitrovalerophenones

Methodologies for Structural Elucidation of 3-Nitrovalerophenone and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds, including this compound. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be determined.

For aromatic systems like this compound, predictive rules can be used to estimate the chemical shifts of the protons on the benzene (B151609) ring. The electron-withdrawing nature of the nitro group and the carbonyl group significantly influences the electronic environment of the aromatic protons, leading to characteristic downfield shifts. The specific substitution pattern on the aromatic ring can be deduced from the splitting patterns and coupling constants of the aromatic signals.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity. COSY spectra reveal proton-proton couplings, allowing for the tracing of spin systems within the molecule, such as the protons of the valerophenone (B195941) side chain. HSQC and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively, providing a complete picture of the carbon skeleton. These techniques are crucial for unambiguously assigning all proton and carbon signals, confirming the structure of this compound and its derivatives.

The stereochemical analysis of chiral derivatives of nitrovalerophenones can also be investigated using NMR. The formation of diastereomers by reaction with a chiral derivatizing agent can lead to distinguishable signals in the NMR spectrum, allowing for the determination of enantiomeric purity.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for Aromatic Protons in a Nitro-Substituted Aromatic Ketone

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | 8.70 | s |

| H-4 | 8.50 | d |

| H-5 | 7.78 | t |

| H-6 | 8.27 | d |

Note: These are predicted values for a model compound and actual values for this compound may vary. Data based on principles from reference .

Utilization of Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. savemyexams.com For this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of its molecular formula.

The ionization method employed in MS analysis can influence the observed fragmentation pattern. Hard ionization techniques, like electron impact (EI), cause extensive fragmentation of the molecular ion. acdlabs.com The resulting fragmentation pattern is a "fingerprint" for the molecule and provides valuable structural information. acdlabs.comslideshare.net Analysis of the fragment ions can help to identify the different components of the this compound structure, such as the benzoyl group and the nitro-substituted alkyl chain. Common fragmentation pathways for ketones often involve alpha-cleavage, where the bond between the carbonyl carbon and the adjacent carbon is broken.

Soft ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), typically result in less fragmentation and a more prominent molecular ion peak, which is useful for confirming the molecular weight. acdlabs.com The presence of a peak corresponding to the intact molecule that has lost one electron (the molecular ion, M+) is a key piece of information. savemyexams.com

Interactive Data Table: Common Fragments in Mass Spectrometry

| Fragment | Nominal Mass (m/z) |

| C₂H₅⁺ | 29 |

| CO | 28 |

| H₂O | 18 |

| CO₂ | 44 |

Note: This table shows common small molecule fragments that may be observed. Fragmentation of this compound will produce specific, larger fragments. Data sourced from reference savemyexams.com.

Infrared (IR) Spectroscopy as a Tool for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds. For this compound, the IR spectrum will show characteristic absorption bands for the key functional groups.

The most prominent peak in the IR spectrum of this compound is expected to be the carbonyl (C=O) stretch of the ketone, which typically appears in the region of 1680-1750 cm⁻¹. pressbooks.pub The presence of the nitro group (NO₂) will give rise to two strong absorption bands, one for the asymmetric stretch (typically around 1500-1570 cm⁻¹) and one for the symmetric stretch (around 1300-1370 cm⁻¹). Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹.

IR spectroscopy is also a valuable tool for monitoring the progress of chemical reactions. For example, in the synthesis of this compound, the disappearance of the starting material's characteristic peaks and the appearance of the product's peaks can be monitored in real-time to determine when the reaction is complete.

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |

| Ketone | C=O | 1680 - 1750 |

| Nitro Compound | N-O | 1500 - 1570 (asymmetric) and 1300 - 1370 (symmetric) |

| Aromatic | C-H | 3000 - 3100 |

| Alkane | C-H | 2850 - 2960 |

| Aromatic | C=C | 1400 - 1600 |

Data compiled from references pressbooks.pub.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography is a powerful technique that provides the most definitive information about the three-dimensional structure of a crystalline compound. By diffracting X-rays off a single crystal of this compound, a detailed electron density map can be generated, from which the precise positions of all atoms in the molecule can be determined.

This technique yields highly accurate bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecule's connectivity and conformation in the solid state. For chiral derivatives of nitrovalerophenones, X-ray crystallography can be used to determine the absolute stereochemistry. The resulting 3D structural model is an invaluable resource for understanding the molecule's physical and chemical properties. Public databases, such as the Cambridge Structural Database (CSD) and the Protein Data Bank (PDB), serve as repositories for these crystal structures.

Chromatographic Separation and Purification Techniques for Nitrovalerophenones

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Separation

High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation, purification, and quantitative analysis of nitrovalerophenones. The method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase that is pumped through the column under high pressure.

For assessing the purity of a this compound sample, a reversed-phase HPLC method is commonly employed. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). A UV detector is typically used for detection, as the aromatic ring and carbonyl group in this compound absorb UV light. measurlabs.com The purity of the sample can be determined by calculating the area percentage of the main peak in the chromatogram. Diode-array detectors (DAD) can provide additional confidence in peak purity by comparing the UV spectra across a single peak.

HPLC is also a powerful tool for separating complex mixtures of nitrovalerophenones and their derivatives. By optimizing the mobile phase composition, flow rate, and column temperature, baseline separation of the desired compound from impurities and byproducts can be achieved. For chiral nitrovalerophenones, specialized chiral stationary phases (CSPs) can be used to separate enantiomers. ijrps.com These CSPs create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.

Interactive Data Table: Typical HPLC Parameters for Analysis of Aromatic Compounds

| Parameter | Typical Setting |

| Column | C18 Reversed-Phase |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 - 40 °C |

Note: These are general parameters and would need to be optimized for the specific analysis of this compound. Data based on principles from references .

Gas Chromatography (GC) for Volatile Nitroketone Analysis

Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds, making it well-suited for the analysis of nitroketones like this compound. The method relies on the partitioning of analytes between a gaseous mobile phase (an inert carrier gas like helium or nitrogen) and a stationary phase within a heated column. Compounds are separated based on their boiling points and interactions with the stationary phase; less volatile compounds or those with stronger interactions are retained longer in the column.

For nitroaromatic compounds, successful GC analysis often requires careful optimization of parameters to prevent thermal degradation, which can be a concern for some nitro compounds. Key considerations include the injection technique, column type, and detector selection.

Injection Systems: A splitless or on-column injection is often preferred to maximize the transfer of the analyte onto the column, which is crucial for trace analysis. researchgate.net The injector temperature must be high enough to ensure rapid volatilization of the nitroketone without causing decomposition.

GC Columns: Capillary columns are standard due to their high separation efficiency. researchgate.net The choice of stationary phase depends on the polarity of the analytes. For nitroaromatics, moderately polar phases are often employed. The selection of column length, internal diameter, and film thickness impacts resolution and analysis time.

Detectors: Several detectors can be coupled with GC for the analysis of nitro compounds. The Electron Capture Detector (ECD) is highly sensitive to electrophilic functional groups like the nitro group. researchgate.net For more definitive identification, a Mass Spectrometer (MS) is used as the detector (GC-MS). nih.gov GC-MS provides structural information based on the mass-to-charge ratio of the parent ion and its fragments, allowing for unambiguous identification of compounds like this compound. researchgate.net Other detectors like the Nitrogen-Phosphorus Detector (NPD) or the Thermal Energy Analyzer (TEA) offer high selectivity for nitrogen-containing compounds. researchgate.net

The combination of retention time data and mass spectral information from GC-MS makes it an invaluable tool for identifying and quantifying this compound in complex environmental or reaction matrices. mdpi.com

Table 1: Typical GC-MS Parameters for Nitroaromatic Compound Analysis

| Parameter | Setting/Value | Purpose |

|---|---|---|

| Injection Mode | Splitless | Maximizes analyte transfer to the column for trace analysis. researchgate.net |

| Injector Temperature | 220-270 °C | Ensures analyte volatilization without thermal degradation. |

| Carrier Gas | Helium | Inert mobile phase to carry analytes through the column. researchgate.net |

| Column Type | Capillary Column (e.g., 5% Phenyl-Methylpolysiloxane) | Provides high-resolution separation of mixture components. researchgate.net |

| Oven Program | Temperature gradient (e.g., initial 100°C, ramp to 280°C) | Separates compounds with a wide range of boiling points. mdpi.com |

| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio for structural identification. nih.gov |

| Ionization Mode | Electron Ionization (EI) or Electron Capture Negative Ionization (ECNI) | ECNI can offer higher sensitivity and selectivity for nitro compounds. nih.gov |

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique widely used in organic synthesis to monitor the progress of chemical reactions. It operates on the principle of separation by adsorption. A small amount of the reaction mixture is spotted onto a plate coated with a thin layer of a stationary phase, typically silica (B1680970) gel. The plate is then placed in a sealed chamber with a suitable mobile phase (eluent), which moves up the plate by capillary action.

As the eluent ascends, components of the spotted mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. In a typical normal-phase TLC (polar stationary phase), nonpolar compounds have a weaker affinity for the silica gel and are carried further up the plate by the mobile phase, resulting in a higher Retention Factor (Rf) value. Conversely, polar compounds interact more strongly with the stationary phase and have lower Rf values.

For a reaction involving the synthesis or modification of this compound, TLC provides a quick qualitative assessment of the reaction's status:

Spotting: A TLC plate is typically spotted with the starting material, the reaction mixture at a given time, and a "co-spot" containing both the starting material and the reaction mixture.

Development: The plate is developed in an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane). The choice of solvent is critical for achieving good separation between the reactant and product spots.

Visualization: Since many organic compounds, including nitrovalerophenones, are colorless, visualization is required. This is commonly done by viewing the dried plate under UV light (254 nm), where UV-active compounds appear as dark spots against the fluorescent background of the plate. Staining with reagents like iodine can also be used.

Analysis: By comparing the spots, a chemist can determine if the starting material is being consumed and if a new spot corresponding to the product is appearing. The disappearance of the starting material's spot indicates the reaction is complete. The presence of multiple new spots may suggest the formation of byproducts.

Table 2: Example of TLC for Monitoring the Reduction of a Nitroketone

| Lane | Sample | Appearance under UV Light | Calculated Rf Value | Interpretation |

|---|---|---|---|---|

| 1 | Starting Material (Nitroketone) | One dark spot | 0.65 | Position of the reactant. |

| 2 | Reaction Mixture (t = 1 hour) | Two dark spots | 0.65 and 0.30 | Reaction is in progress; both reactant and product are present. |

| 3 | Co-spot (Lane 1 + Lane 2) | Two distinct spots | 0.65 and 0.30 | Confirms the identity of the reactant spot in the reaction mixture. |

| 4 | Reaction Mixture (t = 3 hours) | One major dark spot, one faint spot | 0.30 (major), 0.65 (faint) | Reaction is nearing completion; product is the major component. |

Note: Rf = (distance traveled by sample) / (distance traveled by solvent). In this hypothetical reduction, the resulting aminoketone product is more polar than the starting nitroketone, hence it has a lower Rf value.

Column Chromatography for Preparative Separations

Following a chemical synthesis, the crude product is often a mixture containing the desired compound (e.g., this compound), unreacted starting materials, and byproducts. Column chromatography is a fundamental and widely used preparative technique for purifying compounds from such mixtures on a larger scale than TLC. The principle is identical to TLC—separation based on differential adsorption—but it is performed in a vertical glass column packed with a stationary phase, most commonly silica gel.

The process involves several key steps:

Column Packing: A glass column is filled with a slurry of the stationary phase (e.g., silica gel) in a nonpolar solvent. Careful packing is essential to create a uniform bed and avoid cracks or channels that would lead to poor separation.

Sample Loading: The crude mixture is dissolved in a minimal amount of solvent and carefully loaded onto the top of the stationary phase.

Elution: A solvent or a sequence of solvents (the mobile phase) is passed through the column under gravity or with the application of positive pressure (flash chromatography). Typically, elution begins with a nonpolar solvent (e.g., hexane) and the polarity is gradually increased by adding a more polar solvent (e.g., ethyl acetate).

Fraction Collection: As the mobile phase flows through the column, the separated components move down at different rates. The eluent is collected in a series of tubes, called fractions. Nonpolar compounds elute first, followed by compounds of increasing polarity.

Analysis: The composition of each fraction is analyzed, usually by TLC, to determine which fractions contain the pure desired product. Fractions containing the pure compound are then combined, and the solvent is removed by evaporation to yield the purified this compound.

This technique allows for the isolation of gram to kilogram quantities of a compound at high purity, which is essential for obtaining accurate characterization data and for use in subsequent research.

Table 3: General Procedure for Preparative Column Chromatography Purification

| Step | Procedure | Materials/Reagents | Purpose |

|---|---|---|---|

| 1. Preparation | Select appropriate column size and amount of stationary phase based on the quantity of crude product. | Glass column, silica gel, cotton/glass wool plug | To prepare the apparatus for separation. |

| 2. Packing | Prepare a slurry of silica gel in a nonpolar solvent and pour it into the column. Allow it to settle into a uniform bed. | Silica gel, Hexane | To create a homogenous stationary phase for optimal separation. |

| 3. Loading | Dissolve the crude product in a minimum volume of solvent and apply it evenly to the top of the silica bed. | Crude this compound mixture, Dichloromethane | To introduce the sample to the column in a concentrated band. |

| 4. Elution | Pass the mobile phase through the column, starting with a low polarity eluent and gradually increasing the polarity. | Hexane, Ethyl Acetate (gradient) | To move components down the column at different rates, achieving separation. |

| 5. Collection & Analysis | Collect the eluting solvent in numbered test tubes (fractions). Spot each fraction on a TLC plate to identify which contain the pure product. | Test tubes, TLC plates, UV lamp | To isolate the separated components and identify the pure product. |

| 6. Isolation | Combine the pure fractions and remove the solvent using a rotary evaporator. | Rotary evaporator | To obtain the final, purified this compound as a solid or oil. |

Computational and Theoretical Studies on 3 Nitrovalerophenone

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure of molecules. For 3-nitrovalerophenone, DFT methods like B3LYP or ωB97X-D, combined with appropriate basis sets (e.g., 6-311+G(d,p)), would be employed to optimize the molecular geometry and compute a range of electronic properties.

These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its reactivity. The presence of the electron-withdrawing nitro (NO₂) group and the carbonyl (C=O) group significantly influences the electronic landscape of the aromatic ring and the acyl chain.

Detailed Research Findings:

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. mdpi.com For nitroaromatic compounds, the LUMO is typically localized on the nitro group and the aromatic ring, making them susceptible to nucleophilic attack or reduction. mdpi.com The energy of the LUMO (E_LUMO) is a key descriptor in structure-activity relationship studies of nitroaromatics, often correlating with their biological activity or toxicity.

Electron Density and Charge Distribution: DFT calculations can map the electrostatic potential, revealing the electron-rich (negative) and electron-poor (positive) regions of the molecule. The oxygen atoms of the nitro and carbonyl groups are expected to be regions of high electron density, while the nitro-group nitrogen and the carbonyl carbon would be electron-deficient.

Below is a hypothetical data table illustrating the type of information that would be generated from DFT calculations on this compound.

Table 1: Predicted Electronic Properties of this compound via DFT

Note: These are hypothetical values for illustrative purposes, based on typical results for similar molecules.

| Property | Predicted Value | Significance |

|---|---|---|

| Energy of HOMO | -7.5 eV | Indicates susceptibility to electrophilic attack; relates to ionization potential. |

| Energy of LUMO | -2.8 eV | Indicates susceptibility to nucleophilic attack/reduction; a key reactivity descriptor. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical stability and reactivity; a larger gap implies higher stability. |

| Dipole Moment | ~4.5 D | Quantifies molecular polarity, affecting intermolecular forces and solubility. |

| Charge on Carbonyl Carbon | +0.45 e | Indicates a primary site for nucleophilic attack. |

| Charge on Nitro Group Nitrogen | +0.60 e | Highlights the strong electron-withdrawing nature of the nitro group. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and non-covalent interactions. An MD simulation of this compound, typically performed using force fields like AMBER, CHARMM, or OPLS-AA, would reveal the dynamic behavior of the molecule in different environments (e.g., in a vacuum, water, or an organic solvent).

Detailed Research Findings:

Conformational Analysis: The primary focus would be the conformational landscape of the valeroyl side chain. The rotation around the single bonds within this chain leads to various conformers (rotamers). MD simulations can identify the most stable (lowest energy) conformations and the energy barriers between them. drugdesign.org The orientation of the nitro group relative to the phenyl ring, which affects the degree of electronic conjugation, would also be a key aspect of the analysis.

Intermolecular Interactions: In a condensed phase, MD simulations can characterize the interactions between this compound molecules or with solvent molecules. Given its polarity, dipole-dipole interactions are expected to be significant. Weaker van der Waals forces, specifically London dispersion forces, would also play a role in molecular packing and aggregation. Understanding these forces is crucial for predicting physical properties like boiling point and solubility.

The table below summarizes the key aspects that would be investigated in a conformational and interaction study.

Table 2: Focus of a Hypothetical Molecular Dynamics Study on this compound

| Aspect of Study | Methodology | Expected Insights |

|---|---|---|

| Conformational Flexibility | Dihedral angle analysis over time | Identification of preferred rotamers of the alkyl chain and barriers to rotation. |

| Solvent Effects | Simulation in explicit solvent (e.g., water, octanol) | Calculation of solvation free energy and prediction of partition coefficients (e.g., LogP). |

| Intermolecular Forces | Radial Distribution Function (RDF) analysis | Characterization of dipole-dipole and van der Waals interactions between molecules. |

| Hydrogen Bonding Potential | Analysis of interactions with protic solvents | The carbonyl oxygen can act as a hydrogen bond acceptor. |

Prediction of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a powerful tool for mapping out the pathways of chemical reactions, identifying transient intermediates, and calculating the energy of transition states. For this compound, studies would likely focus on reactions involving its key functional groups. DFT calculations are commonly used to locate stationary points (reactants, products, intermediates, and transition states) on the potential energy surface.

Detailed Research Findings:

Reactions at the Carbonyl Group: A common reaction for ketones is the formation of an enol or enolate, which can then act as a nucleophile. Computational modeling can determine the activation energies for the deprotonation at the α-carbon, predicting the regioselectivity and the structure of the resulting enolate.

Reduction of the Nitro Group: The transformation of the nitro group is a critical pathway for the metabolism and degradation of nitroaromatic compounds. mdpi.com Theoretical models can elucidate the multi-step mechanism of nitro reduction to nitroso, hydroxylamino, and ultimately amino groups, calculating the energy barriers for each step.

Photochemical Reactions: Valerophenone (B195941) is a classic model compound for the Norrish Type II photochemical reaction. Computational studies could explore the excited-state potential energy surface of this compound to predict its photochemical behavior, including the likelihood of intramolecular hydrogen abstraction and subsequent cleavage or cyclization.

Transition State Analysis: For any proposed reaction, identifying the transition state structure is key to calculating the activation energy, which governs the reaction rate. Vibrational frequency calculations are performed to confirm that a structure is a true transition state (characterized by a single imaginary frequency).

The following table outlines a hypothetical study of a reaction mechanism for this compound.

Table 3: Hypothetical Computational Study of the α-Bromination of this compound

| Reaction Step | Computational Goal | Key Parameter Calculated |

|---|---|---|

| Enolate Formation | Model deprotonation at the α-carbon by a base. | Activation Energy (Ea) for proton abstraction. |

| Transition State Search | Locate the transition state for the enolate's attack on Br₂. | Geometry and energy of the transition state structure. |

| Product Formation | Optimize the geometry of the α-brominated product. | Overall reaction energy (ΔE_rxn). |

| Solvent Effects | Include a solvent model (e.g., PCM) in all calculations. | Effect of solvent polarity on activation and reaction energies. |

Structure-Reactivity Relationship Studies Using Theoretical Approaches

Structure-Reactivity Relationship (SRR) studies, often in the form of Quantitative Structure-Activity Relationships (QSAR), aim to correlate molecular structure with chemical reactivity or biological activity. For a class of compounds like substituted nitrovalerophenones, these models can predict the properties of untested analogs. Such studies are particularly prevalent for nitroaromatic compounds due to their environmental and toxicological relevance.

Detailed Research Findings:

Descriptor Calculation: The first step is to calculate a set of molecular descriptors for a series of related molecules. These can include constitutional descriptors (e.g., number of atoms), topological descriptors (e.g., molecular connectivity), and quantum-chemical descriptors (e.g., E_LUMO, dipole moment, atomic charges).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that links the descriptors to an observed activity (e.g., reaction rate, toxicity). For nitroaromatic compounds, toxicity has been successfully correlated with descriptors like the energy of the LUMO (E_LUMO), which reflects their electrophilicity, and the octanol-water partition coefficient (logP), which represents hydrophobicity.

Predictive Power: A robust QSAR model can predict the activity of new, unsynthesized compounds, guiding the design of molecules with desired properties while potentially reducing the need for extensive animal testing. For instance, a QSAR model could predict how substituting the phenyl ring of this compound would alter its reactivity or toxicity.

This table shows typical descriptors that would be used in a QSAR study of nitroaromatic ketones.